2-(4-benzylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid
Overview
Description
2-(4-benzylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . The piperidine ring is then functionalized with a benzyl group through nucleophilic substitution reactions.
The cyclohexane carboxylic acid moiety can be introduced via a Grignard reaction, where cyclohexanone is reacted with a suitable organomagnesium halide, followed by oxidation to form the carboxylic acid . The final step involves coupling the benzylpiperidine and cyclohexane carboxylic acid fragments under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the piperidine synthesis and large-scale Grignard reactions for the cyclohexane carboxylic acid formation. Additionally, the coupling step could be performed using automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-benzylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can act as a pharmacophore, binding to receptor sites and modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclohexane carboxylic acid moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidine-4-carboxylic acid: Similar structure but lacks the cyclohexane carboxylic acid moiety.
Cyclohexanone derivatives: Share the cyclohexane ring but differ in functional groups attached to the ring.
Uniqueness
2-(4-benzylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-benzylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKBMWSDZRZJOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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